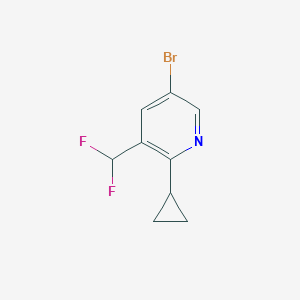

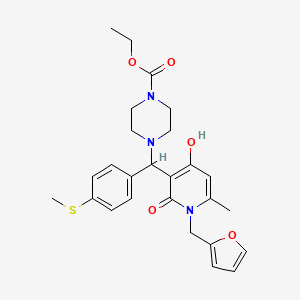

![molecular formula C22H18ClN3O3 B2496348 1-(3-chlorobenzyl)-3-(4-methoxybenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 923114-27-6](/img/structure/B2496348.png)

1-(3-chlorobenzyl)-3-(4-methoxybenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones typically involves a series of chemical reactions starting from basic heterocyclic precursors. A common approach includes esterification, nucleophilic aromatic substitution, amide formation, and ring closure, enabling the introduction of various substituents to the nitrogen atoms of the pyrimidine ring. This method allows for the generation of compounds with significant structural diversity, leading to variations in their biopharmaceutical properties (Jatczak et al., 2014).

Molecular Structure Analysis

The molecular structure of these compounds, including the compound of interest, is characterized by a fused-ring system that can be planar or slightly folded, depending on the substitution pattern. This structural feature influences the molecular interactions, such as hydrogen bonding and π-π stacking, contributing to the compound's solid-state arrangement and potentially its biological activity (Low et al., 2004).

Chemical Reactions and Properties

Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones undergo various chemical reactions, reflecting their reactive nature and chemical versatility. These reactions include alkylation, arylation, and nucleophilic substitutions, allowing for further functionalization of the molecule. The presence of electron-donating and electron-withdrawing groups influences the reactivity and the type of chemical transformations the compound can undergo, affecting its biological properties (Rosen et al., 2009).

Physical Properties Analysis

The physical properties, such as solubility and permeability, of these compounds vary widely, influenced by their structural diversity. For instance, modifications in the substituents attached to the pyrimidine ring can lead to a broad range in solubility and permeability coefficients, which are critical factors for their pharmacokinetic profiles and bioavailability (Jatczak et al., 2014).

Chemical Properties Analysis

The chemical properties, including reactivity towards various reagents and stability under different conditions, are determined by the compound's molecular structure. The presence of functional groups, such as esters, amides, and ethers, plays a significant role in dictating these properties. These groups not only influence the compound's reactivity but also its potential interactions with biological targets, thereby affecting its therapeutic efficacy and safety profile (Ashraf et al., 2019).

科学的研究の応用

Unique Chlorine Effect in Synthesis and Anti-HIV Activity

The unique chlorine effect facilitates the regioselective synthesis of uracil derivatives, demonstrating potential anti-HIV activity. A study highlighted the one-pot synthesis technique of 1,3-bis(o-chlorobenzyl)uracil derivatives showing promising results against HIV-1, indicating the compound's potential in antiviral therapy (Malik, Singh, & Kumar, 2006).

Novel Synthesis Methods for Heterocyclic Compounds

Research into novel methods for synthesizing heterocyclic compounds, such as chromeno[2,3-d]pyrimidine-2,4(3H)-diones, has shown that these compounds have significant antibacterial and fungicidal activity. These findings suggest potential applications in developing new pharmaceutical agents with specific bioactivity profiles (Osyanin, Osipov, Pavlov, & Klimochkin, 2014).

Nonlinear Optical Properties for Device Applications

The investigation of novel styryl dyes, including derivatives of pyrido[3,2-d]pyrimidine, has revealed significant third-order nonlinear optical properties. These properties suggest their potential application in nonlinear optical materials for device applications, such as optical limiters and switches (Shettigar, Umesh, Poornesh, Manjunatha, & Asiri, 2009).

Anti-Inflammatory and Analgesic Agents

Synthesis studies have led to the development of novel compounds derived from visnaginone and khellinone, showcasing anti-inflammatory and analgesic properties. These compounds indicate potential applications in treating conditions requiring cyclooxygenase inhibitors, highlighting the therapeutic versatility of pyrido[3,2-d]pyrimidine derivatives (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Urease Inhibition for Agricultural Applications

The synthesis and characterization of pyrido[1,2-a]pyrimidine-2,4(3H)-dione derivatives have been explored for their urease inhibition activity. This bioactivity is crucial for developing agricultural agents aimed at controlling pests that affect crop yield, providing a direct application in enhancing food security (Rauf, Liaqat, Qureshi, Yaqub, Rehman, Hassan, Chohan, Nasim, & Hadda, 2010).

特性

IUPAC Name |

1-[(3-chlorophenyl)methyl]-3-[(4-methoxyphenyl)methyl]pyrido[3,2-d]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18ClN3O3/c1-29-18-9-7-15(8-10-18)13-26-21(27)20-19(6-3-11-24-20)25(22(26)28)14-16-4-2-5-17(23)12-16/h2-12H,13-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFMDJWVSBUWTBF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CN2C(=O)C3=C(C=CC=N3)N(C2=O)CC4=CC(=CC=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18ClN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-chlorobenzyl)-3-(4-methoxybenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

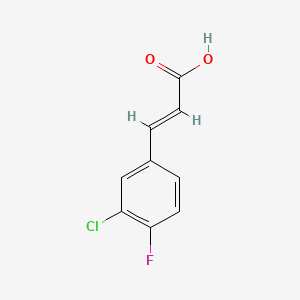

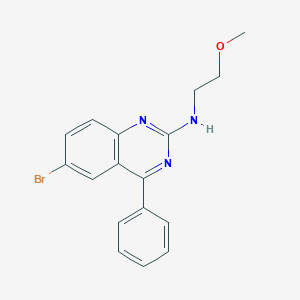

![N-[[4-(1-Aminoethyl)phenyl]methyl]-3,4-dihydro-2H-1,5-benzodioxepine-6-carboxamide;hydrochloride](/img/structure/B2496268.png)

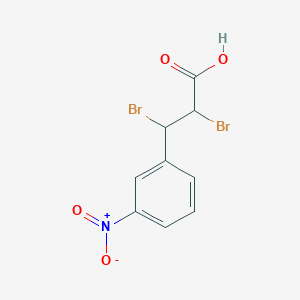

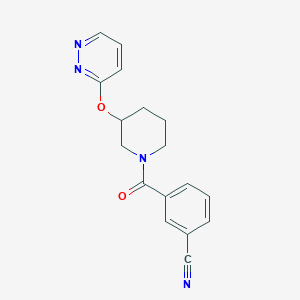

![5-(Thiophen-2-yl)-7-(trifluoromethyl)-[1,3]thiazolo[4,5-b]pyridin-2-amine](/img/structure/B2496275.png)

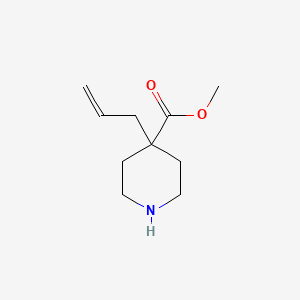

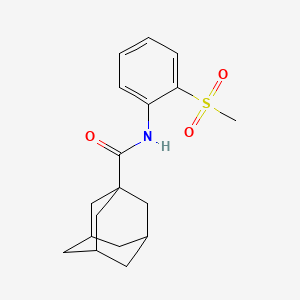

![N-[2-(3,4-dimethoxyphenyl)ethyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B2496277.png)

![N-(4-((2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)sulfonyl)-3-methylphenyl)acetamide](/img/structure/B2496280.png)

![N-benzyl-2-[(4-ethyl-5-{[(6-oxo-1-phenyl-1,6-dihydro-3-pyridazinyl)oxy]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2496281.png)

![N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]benzamide](/img/structure/B2496284.png)